Cas no 2138148-12-4 (Sodium 4-chloroquinoline-8-sulfinate)

Sodium 4-chloroquinoline-8-sulfinate structure
2138148-12-4 structure
商品名:Sodium 4-chloroquinoline-8-sulfinate
CAS番号:2138148-12-4
MF:C9H5ClNNaO2S
メガワット:249.649270772934
CID:5837557
PubChem ID:165454961

Sodium 4-chloroquinoline-8-sulfinate 化学的及び物理的性質

名前と識別子

    • sodium 4-chloroquinoline-8-sulfinate
    • 2138148-12-4
    • EN300-723960
    • Sodium 4-chloroquinoline-8-sulfinate
    • インチ: 1S/C9H6ClNO2S.Na/c10-7-4-5-11-9-6(7)2-1-3-8(9)14(12)13;/h1-5H,(H,12,13);/q;+1/p-1
    • InChIKey: QZHLZXDUYQMXAY-UHFFFAOYSA-M
    • ほほえんだ: ClC1C=CN=C2C(=CC=CC2=1)S(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 248.9627216g/mol
  • どういたいしつりょう: 248.9627216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 244
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.2Ų

Sodium 4-chloroquinoline-8-sulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-723960-1.0g
sodium 4-chloroquinoline-8-sulfinate
2138148-12-4
1g
$0.0 2023-06-06

Sodium 4-chloroquinoline-8-sulfinate 関連文献

Sodium 4-chloroquinoline-8-sulfinateに関する追加情報

Sodium 4-chloroquinoline-8-sulfinate (CAS No. 2138148-12-4): A Comprehensive Overview

Sodium 4-chloroquinoline-8-sulfinate, identified by its CAS number 2138148-12-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities. The unique structural features of Sodium 4-chloroquinoline-8-sulfinate, particularly the presence of a chloro substituent at the 4-position and a sulfinate group at the 8-position, contribute to its distinctive chemical and pharmacological properties.

The synthesis of Sodium 4-chloroquinoline-8-sulfinate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro group at the 4-position enhances the electrophilicity of the quinoline core, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in further functionalization, allowing for the development of more complex derivatives with tailored biological activities.

The sulfinate group at the 8-position introduces a negative charge, which can influence the compound's solubility and interactions with biological targets. This feature makes Sodium 4-chloroquinoline-8-sulfinate a promising candidate for applications in drug design, where charge distribution plays a crucial role in determining binding affinity and efficacy. Recent studies have highlighted its potential in modulating enzyme activity and inhibiting pathogenic processes.

In the realm of medicinal chemistry, Sodium 4-chloroquinoline-8-sulfinate has been investigated for its antimicrobial and anti-inflammatory properties. The quinoline scaffold is well-documented for its ability to interfere with bacterial DNA replication and protein synthesis, making it effective against a variety of bacterial infections. Additionally, the sulfinate group may enhance these effects by improving cellular uptake and target specificity.

Recent research has also explored the use of Sodium 4-chloroquinoline-8-sulfinate in the development of antiviral agents. Quinoline derivatives have shown promise in inhibiting viral replication by targeting viral enzymes essential for their life cycle. The structural modifications introduced in Sodium 4-chloroquinoline-8-sulfinate may enhance its ability to bind to viral proteins, thereby reducing viral load and mitigating disease progression.

The compound's potential extends beyond antimicrobial applications. Preliminary studies suggest that Sodium 4-chloroquinoline-8-sulfinate may exhibit anticancer properties by inducing apoptosis in cancer cells. The chloro and sulfinate groups may interact with specific cellular targets, disrupting critical signaling pathways that promote tumor growth and survival. Further research is needed to fully elucidate these mechanisms and optimize therapeutic efficacy.

The pharmacokinetic profile of Sodium 4-chloroquinoline-8-sulfinate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective drug formulations. Initial studies indicate that the sulfinate group may influence solubility and bioavailability, potentially enhancing oral bioavailability while minimizing side effects.

In conclusion, Sodium 4-chloroquinoline-8-sulfinate (CAS No. 2138148-12-4) represents a significant advancement in medicinal chemistry with diverse applications in antimicrobial, antiviral, and anticancer therapies. Its unique structural features make it a versatile scaffold for further derivatization, offering opportunities to develop novel therapeutic agents with improved efficacy and reduced toxicity. As research continues to uncover new biological activities and mechanisms of action, Sodium 4-chloroquinoline-8-sulfinate is poised to play a crucial role in addressing global health challenges.

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